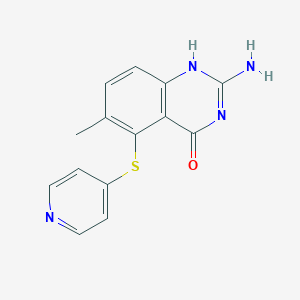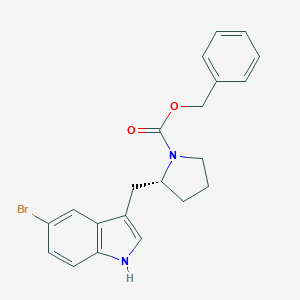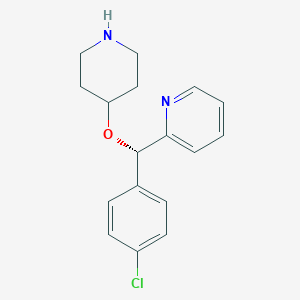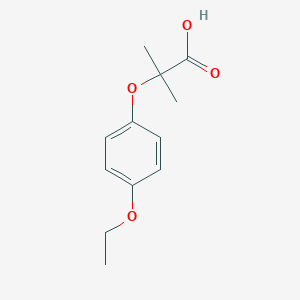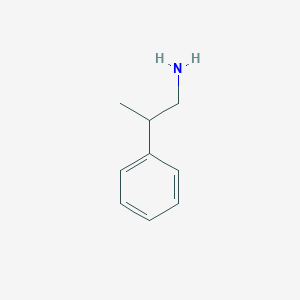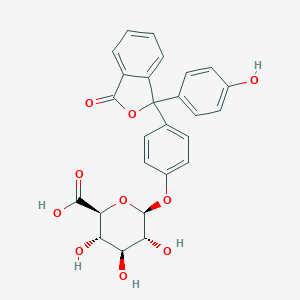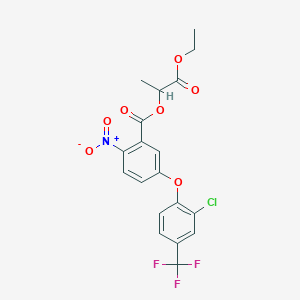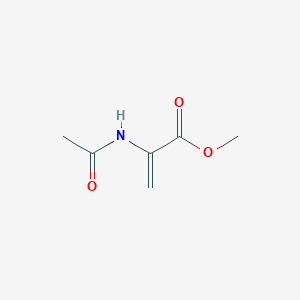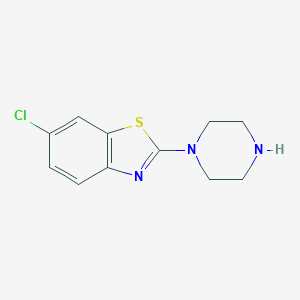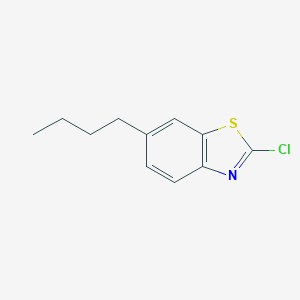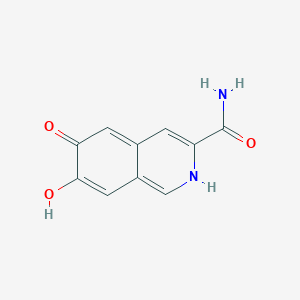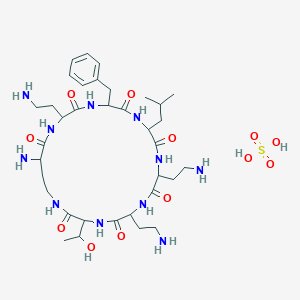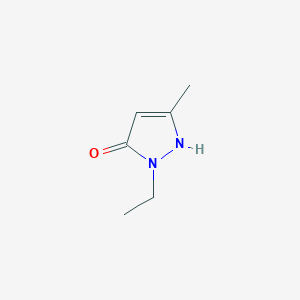
2-ethyl-5-methyl-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-5-methyl-1H-pyrazol-3-one, commonly known as EMP, is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMP is a heterocyclic compound that contains a pyrazolone ring, which makes it an essential building block for the synthesis of many other compounds.
Wissenschaftliche Forschungsanwendungen
EMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EMP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anticancer agent. In agriculture, EMP has been used as a plant growth regulator to enhance crop yield and quality. In industry, EMP has been used as a corrosion inhibitor and as a dye intermediate.
Wirkmechanismus
The mechanism of action of EMP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. EMP has also been shown to inhibit the activity of cyclooxygenase, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.
Biochemische Und Physiologische Effekte
EMP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to possess antioxidant properties and to protect against oxidative stress. EMP has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. EMP has also been shown to enhance plant growth and to improve crop yield and quality.
Vorteile Und Einschränkungen Für Laborexperimente
EMP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, EMP has some limitations. It is toxic and must be handled with care. It is also relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on EMP. One area of research is the development of new synthetic methods for EMP and its derivatives. Another area of research is the investigation of the pharmacological properties of EMP and its potential use as an anticancer agent. Additionally, research could focus on the use of EMP as a plant growth regulator and its potential use in sustainable agriculture. Finally, research could explore the use of EMP as a corrosion inhibitor and its potential use in industry.
Conclusion
In conclusion, EMP is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMP has been investigated for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent, plant growth regulator, and corrosion inhibitor. While there are limitations to the use of EMP in lab experiments, it remains a promising compound for further research.
Synthesemethoden
EMP can be synthesized by the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl ethyl ketone in the presence of acetic acid, which acts as a catalyst. The reaction proceeds via the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-amino-2-ethyl-5-methylpyrazole. This intermediate then undergoes cyclization with methyl ethyl ketone to form EMP.
Eigenschaften
CAS-Nummer |
141762-99-4 |
|---|---|
Produktname |
2-ethyl-5-methyl-1H-pyrazol-3-one |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h4,7H,3H2,1-2H3 |
InChI-Schlüssel |
KHITYTBPJJMQJQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(N1)C |
Kanonische SMILES |
CCN1C(=O)C=C(N1)C |
Synonyme |
3H-Pyrazol-3-one,2-ethyl-1,2-dihydro-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
